N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
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Overview
Description
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide is a compound that belongs to the class of pyrazoles, which are known for their versatility in organic synthesis and medicinal chemistry . This compound features two pyrazole rings, one of which is substituted with an ethyl group and the other with a nitro group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the pyrazole rings: The starting materials, such as 1-ethyl-1H-pyrazole and 5-methyl-4-nitro-1H-pyrazole, are synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling reaction: The two pyrazole rings are then coupled using a suitable linker, such as a propanamide group, under specific reaction conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:
Substitution: The ethyl group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex heterocyclic systems.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to control the reaction environment.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole rings can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of their biological functions . The nitro group may also participate in redox reactions, further influencing the compound’s activity .
Comparison with Similar Compounds
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide can be compared with other pyrazole derivatives, such as:
1-(1-ethyl-1H-pyrazol-4-yl)ethanone: This compound lacks the nitro group and has different reactivity and biological activity.
4-(1H-pyrazol-4-yl)pyridine: This compound features a pyridine ring instead of a second pyrazole ring, leading to distinct chemical properties.
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide: This is a closely related compound with a similar structure but different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H18N6O3 |
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Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-3-(5-methyl-4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C13H18N6O3/c1-3-17-9-11(7-15-17)6-14-13(20)4-5-18-10(2)12(8-16-18)19(21)22/h7-9H,3-6H2,1-2H3,(H,14,20) |
InChI Key |
HAEVBNYUXVCUKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
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